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Parameter Alectinib (n=152) Crizotinib (n=151)

Median Overall Survival (OS) 81.1 months (95% CI, 62.3–NE) [1] 54.2 months (95% CI,
34.6–75.6) [1]

7-Year OS Rate 48.6% [1] 38.2% [1]

OS Hazard Ratio (HR) 0.78 (95% CI, 0.56–1.08) [1] –

Median Progression-Free
Survival (PFS)

(Previously reported: 34.8 mos vs. 10.9
mos with crizotinib) [2]

–

Median Duration of Response
(DoR)

42.3 months (95% CI, 31.3–51.3) [1] 11.1 months (95% CI,
7.9–13.0) [1]

DoR Hazard Ratio (HR) 0.41 (95% CI, 0.30–0.56) [1] –

Key Safety: Grade 3-5 Adverse
Events (AEs)

57.9% [1] 57.6% [1]

Key Safety: Serious AEs 46.1% [1] 31.8% [1]

Treatment Discontinuation due
to AEs

17.8% [1] 14.6% [1]
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Parameter Alectinib (n=152) Crizotinib (n=151)

Median Treatment Duration 28.1 months [1] 10.8 months [1]

Intracranial Efficacy in CNS Metastases

Alectinib's robust CNS activity is a defining characteristic. In the ALEX study, it provided substantial

survival benefits across all CNS subgroups compared to crizotinib [1]:

Patients with baseline CNS metastases and prior radiation: Median OS of 92.0 months with
alectinib vs. 39.5 months with crizotinib.

Patients with baseline CNS metastases but no prior radiation: Median OS of 46.9 months vs.
23.7 months.

Patients without baseline CNS metastases: Median OS of 94.0 months vs. 69.8 months.

For patients who experience CNS progression on standard-dose alectinib, a dose-escalation strategy has

been explored. One retrospective study found that increasing the dose to 900 mg twice daily resulted in a

CNS disease control rate of 92% and a median overall time to progression of 7.1 months, with no new grade

3 or higher toxicities [3].

Mechanisms of Action and Resistance

Alectinib is a highly selective, CNS-penetrant second-generation ALK tyrosine kinase inhibitor (TKI). Its

primary mechanism is the continuous blockade of ALK signaling, which drives tumor growth in ALK-

positive NSCLC [1] [4].

Despite its efficacy, resistance inevitably develops. Mechanisms are broadly categorized as [4]:

On-target: Secondary mutations within the ALK kinase domain (e.g., G1202R, I1171N/T/S) that

reduce drug binding.
Off-target: Bypass pathway activation (e.g., EGFR, KRAS) or phenotypic transformation (e.g., small

cell lung cancer transformation).

The diagram below illustrates the pivotal ALEX trial design that generated the key efficacy data.
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303 Treatment-Naïve Patients
Stage III/IV ALK+ NSCLC

1:1 Randomization
Stratified by ECOG, Race, Baseline CNS Mets

Alectinib Arm
n=152

Crizotinib Arm
n=151

Alectinib 600 mg
Twice Daily

Crizotinib 250 mg
Twice Daily

Treatment until progression,
unacceptable toxicity,
withdrawal, or death

Primary Endpoint:
Investigator-assessed PFS

Secondary Endpoints:
OS, DoR, Safety

Click to download full resolution via product page

Research Implications & Future Directions

The mature data from the ALEX trial solidify alectinib's role as a first-line standard of care. However,

several research questions remain active:
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Sequencing Strategies: Real-world evidence suggests that upfront alectinib and a sequential

approach of crizotinib followed by alectinib may lead to similar overall survival, though upfront
alectinib provides superior CNS protection [5].

Combination Therapies: Early-phase studies combining alectinib with the immune checkpoint
inhibitor atezolizumab showed this regimen is feasible but was associated with increased toxicity

(57% grade 3 AEs, notably rash) without clear evidence of superior efficacy over alectinib
monotherapy [2].

Overcoming Resistance: Understanding and targeting the specific on-target and off-target
resistance mechanisms that emerge on alectinib is critical for developing subsequent-line therapies,

including third-generation ALK TKIs like lorlatinib [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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